molecular formula C11H17NO B3148267 2-(Pentan-3-yloxy)aniline CAS No. 640767-47-1

2-(Pentan-3-yloxy)aniline

Cat. No.: B3148267
CAS No.: 640767-47-1
M. Wt: 179.26 g/mol
InChI Key: HOVIGOFLFFJROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of aniline derivatives, including 2-(Pentan-3-yloxy)aniline, involves modifying aniline monomers with various characteristics. This allows for the study of the effect of the substituent on the respective polymer . The structures and composition of the polymers synthesized are confirmed by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C11H17NO. Further analysis of its structure would require more specific data such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use in the synthesis of polymers. For instance, it’s used in the polymerization of new aniline derivatives . The polymers synthesized are soluble in common organic solvents, making them suitable for creating films .

Scientific Research Applications

Synthesis and Catalysis

  • The synthesis of N-(pentan-3-ylidene)-3,4-dimethyl aniline, a significant intermediate of pendimethalin, has been catalyzed by acidic ionic liquids, showing excellent catalytic activity and reusability, indicating its potential for green technology in industrial applications (Xu Dan-qian, 2011).
  • Another study highlighted the polymerization of aniline derivatives in a water/pentane biphasic system, leading to the formation of amorphous materials and water-soluble oligomers. This research opens new pathways for polymer synthesis in diverse environments (M. Mazur, 2007).

Material Science and Polymer Research

  • Research into the synthesis, characterization, and crystal structure of novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones, treated with hydrazine hydrate, offers insights into the development of new materials with potential applications in various fields (A. Saeed et al., 2009).
  • The study of the electrochemical polymerization of aniline in sodium dodecyl sulfate (SDS) admicelles presents a novel approach to creating polyaniline films, suggesting potential applications in sensors and controlled drug release (R. Guo et al., 2005).

Chemical Synthesis and Structure Analysis

  • An investigation into the synthesis of 2-azabicyclo[2.1.0]pentanes through intramolecular nucleophilic substitution highlights the creation of complex molecules, contributing to advancements in chemical synthesis techniques (Tsutomu Kimura et al., 2017).
  • The formation of rhenium complexes with 2-(diphenylphosphinomethyl)aniline and the discovery of a cyclic, trinuclear oxorhenium(V) core offer significant insights into the field of inorganic chemistry, with implications for catalyst development and material science (Jennifer Schroer et al., 2010).

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and damage to organs through prolonged or repeated exposure . It is suspected of causing genetic defects and cancer .

Future Directions

The future directions for 2-(Pentan-3-yloxy)aniline could involve its use in the synthesis of other compounds. For instance, the stereoselective Michael addition of 2-(pentan-3-yloxy)acetaldehyde to N-[(Z)-2-nitroethenyl]acetamide is a key step in the organocatalytic synthesis of oseltamivir, the active ingredient in the anti-influenza drug Tamiflu .

Properties

IUPAC Name

2-pentan-3-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9(4-2)13-11-8-6-5-7-10(11)12/h5-9H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVIGOFLFFJROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306958
Record name 2-(1-Ethylpropoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640767-47-1
Record name 2-(1-Ethylpropoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640767-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Ethylpropoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pentan-3-yloxy)aniline
Reactant of Route 2
Reactant of Route 2
2-(Pentan-3-yloxy)aniline
Reactant of Route 3
Reactant of Route 3
2-(Pentan-3-yloxy)aniline
Reactant of Route 4
Reactant of Route 4
2-(Pentan-3-yloxy)aniline
Reactant of Route 5
Reactant of Route 5
2-(Pentan-3-yloxy)aniline
Reactant of Route 6
Reactant of Route 6
2-(Pentan-3-yloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.